molecular formula C13H16O B12565596 (3S)-4,4-Dimethyl-1-phenylpent-1-yn-3-ol CAS No. 195516-81-5

(3S)-4,4-Dimethyl-1-phenylpent-1-yn-3-ol

Cat. No.: B12565596
CAS No.: 195516-81-5
M. Wt: 188.26 g/mol
InChI Key: FGMAZQOESWZPBV-GFCCVEGCSA-N
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Description

(3S)-4,4-Dimethyl-1-phenylpent-1-yn-3-ol is an organic compound with a unique structure characterized by a phenyl group attached to a pentynol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4,4-Dimethyl-1-phenylpent-1-yn-3-ol typically involves the use of alkyne and alcohol functional groups. One common method is the addition of a phenylacetylene to a ketone, followed by reduction to form the desired alcohol. The reaction conditions often include the use of catalysts such as palladium or nickel, and solvents like tetrahydrofuran or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

(3S)-4,4-Dimethyl-1-phenylpent-1-yn-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Formation of 4,4-Dimethyl-1-phenylpent-1-yn-3-one.

    Reduction: Formation of 4,4-Dimethyl-1-phenylpentane.

    Substitution: Formation of brominated phenyl derivatives.

Scientific Research Applications

(3S)-4,4-Dimethyl-1-phenylpent-1-yn-3-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific functional groups.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3S)-4,4-Dimethyl-1-phenylpent-1-yn-3-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-1-phenylbut-1-yn-3-ol
  • 4,4-Dimethyl-1-phenylhex-1-yn-3-ol

Uniqueness

(3S)-4,4-Dimethyl-1-phenylpent-1-yn-3-ol is unique due to its specific stereochemistry and the presence of both alkyne and alcohol functional groups. This combination of features makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.

Properties

CAS No.

195516-81-5

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

(3S)-4,4-dimethyl-1-phenylpent-1-yn-3-ol

InChI

InChI=1S/C13H16O/c1-13(2,3)12(14)10-9-11-7-5-4-6-8-11/h4-8,12,14H,1-3H3/t12-/m1/s1

InChI Key

FGMAZQOESWZPBV-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C#CC1=CC=CC=C1)O

Canonical SMILES

CC(C)(C)C(C#CC1=CC=CC=C1)O

Origin of Product

United States

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